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Cat. No.: B151916 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the effective removal of ethylenediaminetetraetraacetic acid (EDTA) from DNA

samples. EDTA is a common component in DNA extraction and storage buffers due to its ability

to chelate divalent cations, thereby inhibiting DNase activity.[1][2][3][4] However, its presence

can interfere with downstream applications that require these cations as cofactors, such as

PCR, restriction enzyme digestion, and ligation.[5][6][7]

Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of EDTA

from DNA samples.

Low DNA Recovery After Purification
Problem: You observe a significant loss of DNA after performing a purification protocol to

remove EDTA.
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Potential Cause Suggested Solution

Incomplete Precipitation (Ethanol Precipitation)

For low DNA concentrations, increase the

incubation time at -20°C (e.g., overnight) to

improve recovery.[8][9] The addition of a co-

precipitant like glycogen can also significantly

improve the recovery of small amounts of DNA.

[10]

Loss of Pellet (Ethanol Precipitation)

The DNA pellet may be loose or invisible,

especially with low DNA concentrations.[11] Be

careful when decanting the supernatant. After

centrifugation, a small, translucent pellet should

be visible at the bottom of the tube. Avoid

disturbing it when pouring off the liquid.

Over-drying of DNA Pellet (Ethanol

Precipitation)

Over-dried DNA pellets can be difficult to

resuspend.[10][12] Air-dry the pellet until the

residual ethanol has evaporated but the pellet is

not completely desiccated. If over-dried, gentle

heating (e.g., 37°C) and intermittent vortexing

may aid in resuspension.[10]

Incorrect Binding Conditions (Spin Column)

Ensure that the correct volume of binding buffer,

often containing a chaotropic agent and ethanol,

is added to the DNA sample to facilitate binding

to the silica membrane.[6][13]

Inefficient Elution (Spin Column)

To maximize DNA recovery, ensure the elution

buffer is applied directly to the center of the

silica membrane.[13][14] For larger DNA

fragments, warming the elution buffer to 50-

65°C and increasing the incubation time on the

column for a few minutes before centrifugation

can improve elution efficiency.[13][14]

Sample Loss During Dialysis Ensure the dialysis membrane is properly

sealed and handled carefully to prevent leakage

of the DNA sample. When retrieving the sample,
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do so slowly and carefully to avoid leaving any

behind.[5]

Residual EDTA in the Purified DNA Sample
Problem: Downstream enzymatic reactions are still inhibited after EDTA removal, suggesting

residual EDTA contamination.

Potential Cause Suggested Solution

Insufficient Washing (Ethanol Precipitation)

Perform at least two washes with 70% ethanol

to effectively remove residual salts, including

EDTA.[9]

Contaminated Wash Buffer (Spin Column)

Ensure that the wash buffer used is fresh and

correctly prepared to efficiently remove salts

and other impurities.

Inadequate Dialysis

Increase the volume of the dialysis buffer and

the duration of dialysis. Performing multiple

buffer changes will enhance the removal of

small molecules like EDTA.[5][15]

Carryover of Buffer (Spin Column)

After the final wash step, perform a "dry spin" by

centrifuging the empty column for an additional

minute to remove any residual wash buffer

before eluting the DNA.[8]

Frequently Asked Questions (FAQs)
Q1: Why does EDTA interfere with downstream enzymatic reactions?

A1: EDTA is a chelating agent that strongly binds divalent cations such as magnesium (Mg²⁺)

and manganese (Mn²⁺).[5] Many enzymes, including DNA polymerases, restriction

endonucleases, and ligases, require these cations as essential cofactors for their activity.[5] By

sequestering these ions, EDTA inhibits these enzymes, thus interfering with critical molecular

biology workflows.[5]
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Q2: What are the primary methods for removing EDTA from a DNA sample?

A2: The most common methods for removing EDTA from DNA samples are ethanol

precipitation, spin column-based purification, and dialysis. Each method has its own

advantages and disadvantages in terms of cost, time, and DNA recovery.

Q3: Can I simply dilute my DNA sample to reduce the EDTA concentration?

A3: Yes, diluting your DNA sample is the simplest approach to reduce the concentration of

EDTA.[8] This method is suitable if you have a high initial concentration of DNA. However, this

will also dilute your DNA, which may not be ideal for all downstream applications.

Q4: Is it possible to counteract the effect of EDTA without removing it?

A4: In some cases, particularly for PCR, the inhibitory effect of EDTA can be overcome by

adding an excess of magnesium chloride (MgCl₂) to the reaction mixture.[8][16] This provides a

surplus of Mg²⁺ ions, saturating the chelating capacity of EDTA and making the cofactor

available to the DNA polymerase.[8] However, this approach requires optimization as excessive

MgCl₂ can also inhibit PCR.[17]

Q5: Which method is best for removing EDTA from very small or low-concentration DNA

samples?

A5: For very dilute or small volume DNA samples, ethanol precipitation with the addition of a

co-precipitant like glycogen is often recommended to maximize recovery.[10] Spin columns are

also effective and can handle small volumes, providing high-quality DNA.[18]

Comparison of EDTA Removal Methods
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Feature
Ethanol
Precipitation

Spin Column
Purification

Drop Dialysis

Principle

DNA is precipitated

out of solution using

salt and ethanol,

leaving soluble EDTA

behind.[9]

DNA binds to a silica

membrane in the

presence of

chaotropic salts,

allowing EDTA to be

washed away.[18]

Small molecules like

EDTA pass through a

semi-permeable

membrane into a

larger volume of

buffer, while larger

DNA molecules are

retained.[5]

Typical DNA Recovery

70-90% (can be lower

for small fragments

without a co-

precipitant).[9]

Generally high

(>80%), but can vary

by kit and DNA size.

High, but sample loss

can occur during

handling.[5]

Time Requirement

Moderate to long

(includes incubation

and centrifugation

steps).[19]

Fast (typically under

30 minutes).[18]

Long (can take

several hours to

overnight).[5]

Cost

Low (requires basic

laboratory reagents).

[19]

Moderate (requires

commercial kits).[7]

Low (requires dialysis

membrane and

buffer).[5]

Advantages

Inexpensive, effective

for concentrating

DNA.[19]

Fast, simple, provides

high-purity DNA,

suitable for

automation.[18][20]

Gentle on DNA,

effective for removing

a wide range of small

molecule

contaminants.[5]

Disadvantages

Can be time-

consuming, risk of

losing the DNA pellet,

potential for co-

precipitation of salts if

not washed properly.

[18][19]

Can be expensive for

a large number of

samples, binding and

elution efficiency can

be affected by DNA

size.

Time-consuming,

requires careful

handling to avoid

sample loss, may not

be suitable for very

small volumes.[2][5]
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Experimental Protocols
Protocol 1: Ethanol Precipitation
This protocol describes the precipitation of DNA to remove EDTA and other salts.

Measure the volume of your DNA sample in a microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix well.[8]

Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.[8]

Incubate at -20°C for at least 30 minutes. For low DNA concentrations, a longer incubation

(e.g., overnight) can improve recovery.[8][9]

Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[8]

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes

at 4°C.[8] Repeat this wash step for thorough cleaning.

Carefully decant the 70% ethanol.

Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Do

not over-dry, as this can make the DNA difficult to resuspend.[9][12]

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free

buffer (e.g., 10 mM Tris-HCl, pH 8.0).

Ethanol Precipitation for EDTA Removal

DNA Sample
(with EDTA)

Add 3M NaOAc
(pH 5.2)

Add Cold 100%
Ethanol Incubate at -20°C Centrifuge to

Pellet DNA Decant Supernatant Wash with 70%
Ethanol Centrifuge Decant Supernatant Air-dry Pellet Resuspend in

EDTA-free Buffer Purified DNA
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Caption: Workflow for removing EDTA from a DNA sample using ethanol precipitation.

Protocol 2: Spin Column Purification
This protocol provides a general workflow for using a commercial spin column-based DNA

purification kit to remove EDTA. Always refer to the specific manufacturer's instructions.

Add Binding Buffer to your DNA sample according to the kit's protocol (typically 5 volumes of

buffer to 1 volume of sample).[6]

Transfer the mixture to a spin column placed in a collection tube.[13]

Centrifuge for 1 minute at >10,000 x g to bind the DNA to the silica membrane and discard

the flow-through.[6]

Add Wash Buffer to the column (typically 500-700 µL).

Centrifuge for 1 minute and discard the flow-through. Repeat the wash step as per the

protocol.[6]

Perform a dry spin by centrifuging the empty column for an additional 1-2 minutes to remove

any residual ethanol from the wash buffer.[8]

Place the spin column in a clean 1.5 mL microcentrifuge tube.

Add Elution Buffer (or nuclease-free water) directly to the center of the membrane (typically

30-50 µL).[8]

Incubate for 1-5 minutes at room temperature.[13]

Centrifuge for 1 minute to elute the purified DNA.
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Spin Column Purification for EDTA Removal
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Caption: Workflow for removing EDTA from a DNA sample using spin column purification.

Protocol 3: Drop Dialysis
This protocol is a simple method for dialyzing small volumes of DNA to remove salts like EDTA.

Pour 30–50 mL of EDTA-free dialysis buffer (e.g., nuclease-free water or 10 mM Tris-HCl, pH

8.0) into a clean petri dish.[5]

Float a dialysis membrane filter (e.g., Millipore VSWP, 0.025 µm pore size) shiny side up on

the surface of the buffer. Allow the filter to wet completely.[5]

Carefully pipette your DNA sample (typically up to 50 µL) onto the center of the floating

membrane.[5]

Cover the petri dish and let it sit for 1-4 hours at room temperature to allow the EDTA to

diffuse out of the sample and into the buffer.[5] For more complete removal, the buffer can be

changed one or more times during the dialysis period.

Carefully retrieve the droplet of DNA from the membrane using a pipette and transfer it to a

clean microcentrifuge tube.
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Drop Dialysis for EDTA Removal
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Caption: Workflow for removing EDTA from a DNA sample using drop dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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